molecular formula C3H4N2O B092708 1H-Pyrazol-5(4H)-one CAS No. 137-44-0

1H-Pyrazol-5(4H)-one

Cat. No.: B092708
CAS No.: 137-44-0
M. Wt: 84.08 g/mol
InChI Key: ZRHUHDUEXWHZMA-UHFFFAOYSA-N
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Description

1H-Pyrazol-5(4H)-one is a heterocyclic organic compound that features a five-membered ring structure containing three carbon atoms and two nitrogen atoms

Mechanism of Action

Target of Action

1H-Pyrazol-5(4H)-one is a versatile compound that has been used in various chemical reactions. Its primary targets are often the reactants in these reactions. For example, it has been used as a C,O-bisnucleophile in copper-catalyzed propargylic [3+3] cycloaddition . In this context, the primary targets of this compound would be the propargylic substrates .

Mode of Action

In the copper-catalyzed propargylic [3+3] cycloaddition, this compound interacts with its targets through a desilylation-activated strategy . This interaction is facilitated by the catalysis of Cu(OAc)2·H2O in combination with a chiral tridentate P,N,N-ligand . The result of this interaction is the formation of chiral dihydropyrano[2,3-c]pyrazoles .

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the specific reaction it is involved in. In the case of the copper-catalyzed propargylic [3+3] cycloaddition, the compound contributes to the formation of chiral dihydropyrano[2,3-c]pyrazoles . These products can then participate in further reactions, affecting downstream pathways.

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific reaction it is involved in. In the copper-catalyzed propargylic [3+3] cycloaddition, the compound’s action results in the formation of chiral dihydropyrano[2,3-c]pyrazoles . These products can have various effects depending on their specific structures and the context in which they are used.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the efficiency of the copper-catalyzed propargylic [3+3] cycloaddition can be affected by factors such as temperature, solvent, and the presence of other substances

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrazol-5(4H)-one can be synthesized through several methods. One common approach involves the cyclization of hydrazine derivatives with β-dicarbonyl compounds under acidic or basic conditions. For example, the reaction of hydrazine hydrate with ethyl acetoacetate in the presence of acetic acid yields this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazol-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyrazole-5-carboxylic acid derivatives.

    Reduction: Reduction reactions can yield pyrazoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the pyrazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitrating agents are employed under controlled conditions.

Major Products:

    Oxidation: Pyrazole-5-carboxylic acids.

    Reduction: Pyrazoline derivatives.

    Substitution: Halogenated, sulfonated, and nitrated pyrazole derivatives.

Scientific Research Applications

1H-Pyrazol-5(4H)-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.

    Medicine: Derivatives of this compound are investigated for their anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: It is utilized in the production of agrochemicals, dyes, and materials with specific electronic properties.

Comparison with Similar Compounds

1H-Pyrazol-5(4H)-one can be compared with other similar heterocyclic compounds, such as:

    Pyrazole: Lacks the carbonyl group present in this compound, leading to different chemical reactivity.

    Imidazole: Contains two nitrogen atoms at non-adjacent positions, resulting in distinct electronic properties.

    Triazole: Features three nitrogen atoms in the ring, offering unique biological activities.

The uniqueness of this compound lies in its specific ring structure and the presence of a carbonyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1,4-dihydropyrazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2O/c6-3-1-2-4-5-3/h2H,1H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRHUHDUEXWHZMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=NNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00311547
Record name 1H-Pyrazol-5(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00311547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137-44-0
Record name 5-Pyrazolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137-44-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazol-5(4H)-one
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243823
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Record name 1H-Pyrazol-5(4H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-dihydro-1H-pyrazol-5-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name 5-PYRAZOLONE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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